molecular formula C9H7NO2S B164808 6-Acetyl-2(3H)-benzothiazolone CAS No. 133044-44-7

6-Acetyl-2(3H)-benzothiazolone

Cat. No. B164808
Key on ui cas rn: 133044-44-7
M. Wt: 193.22 g/mol
InChI Key: UFRAIEFXNRTICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765960B2

Procedure details

Add cesium carbonate (1.5 Eq; 310.5 mmoles; 101.1 g) to a solution of 6-acetyl-3H-1,3-benzothiazol-2-one (40.0 g, 207 mmoles) in dimethylformamide (690 mL). Add chloromethyl methyl ether (1.3 Eq, 269 mmoles, 20.4 mL) dropwise and stir at room temperature for 18 hr. Transfer to a separatory funnel, add EtOAc (1 L), wash with water (2×200 mL), and then brine (200 mL). Back extract with DCM (300 mL). Dry the combined organic layers over Na2SO4, filter and concentrate. Slurry the concentrate in 200 ml hexanes/EtOAc (75:25), and filter to give 6-acetyl-3-(methoxymethyl)-3H-1,3-benzothiazol-2-one as a white solid (37.0 g, 156 mmoles, 75% yield). LCMS (low) rt=1.68 min., M+1=238.
Name
cesium carbonate
Quantity
101.1 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[C:7]([C:10]1[CH:19]=[CH:18][C:13]2[NH:14][C:15](=[O:17])[S:16][C:12]=2[CH:11]=1)(=[O:9])[CH3:8].[CH3:20][O:21][CH2:22]Cl.CCOC(C)=O>CN(C)C=O>[C:7]([C:10]1[CH:19]=[CH:18][C:13]2[N:14]([CH2:20][O:21][CH3:22])[C:15](=[O:17])[S:16][C:12]=2[CH:11]=1)(=[O:9])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
cesium carbonate
Quantity
101.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(NC(S2)=O)C=C1
Name
Quantity
690 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20.4 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with water (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
Back extract with DCM (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in 200 ml hexanes/EtOAc (75:25)
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(N(C(S2)=O)COC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 156 mmol
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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